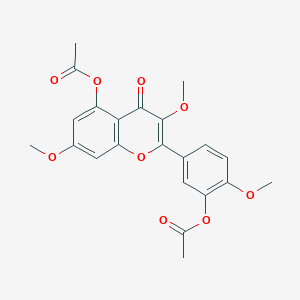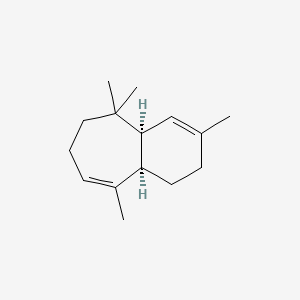
(1R,6S)-gamma-himachalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Himachalene, also known as g-himachalene or himachal-4, 10-diene, belongs to the class of organic compounds known as himachalane and lippifoliane sesquiterpenoids. These are sesquiterpenoids with a structure based on either the himachalane or the lippifoliane skeleton. Thus, Gamma-himachalene is considered to be an isoprenoid lipid molecule. Gamma-Himachalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Himachalene has been primarily detected in urine. Within the cell, Gamma-himachalene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Gamma-himachalene can be found in anise, fats and oils, and herbs and spices. This makes Gamma-himachalene a potential biomarker for the consumption of these food products.
Gamma-himachalene is a himachalene.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stereochemistry
- Himachalene sesquiterpenes, including variants of gamma-himachalene, have been synthesized and studied for their stereochemistry. These compounds, originating from organisms like the flea beetle (Aphthona flava), have been a subject of research due to their interesting structural properties and potential applications in chemical synthesis (Muto, Bando, & Mori, 2004).
Pheromone Research and Biological Activity
- Research has identified himachalene compounds in the musk-like odor of male Chinese windmill butterflies (Byasa alcinous alcinous). These compounds, including variants of gamma-himachalene, play a role in sexual maturation and mating behaviors of these species. This insight is significant for understanding insect behavior and pheromone communication (Ômura, Noguchi, & Nehira, 2016).
Potential in Material Science
- Studies on himachalene derivatives have explored their potential in material science, particularly in the synthesis of novel compounds with specific structural and chemical properties. This research contributes to the broader understanding of sesquiterpenes like gamma-himachalene in material science applications (Ait El Had et al., 2022).
Applications in Environmental Science
- Himachalene derivatives have been studied in the context of environmental science, particularly in the removal of contaminants like chromium (Cr(VI)) from water. This research is crucial in exploring cost-effective and efficient methods for water purification and environmental remediation (Wang & Lo, 2009).
Eigenschaften
CAS-Nummer |
53111-25-4 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4aR,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
PUWNTRHCKNHSAT-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Kanonische SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



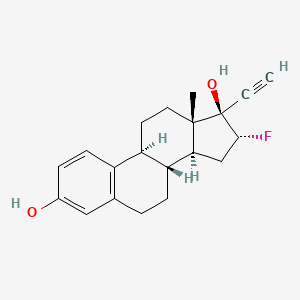
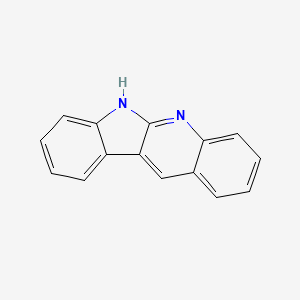
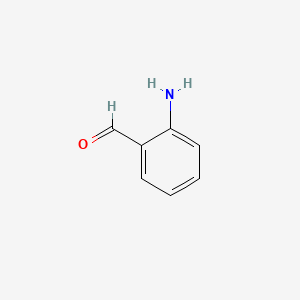
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1207259.png)
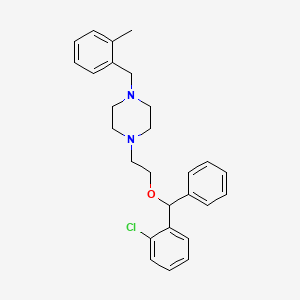
![(17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207264.png)
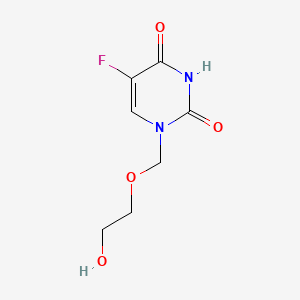

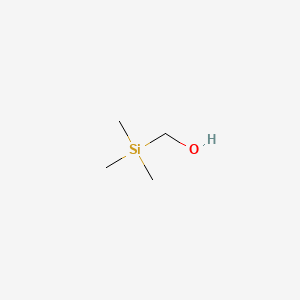

![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B1207273.png)
![1(3h)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-](/img/structure/B1207274.png)
![15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one](/img/structure/B1207276.png)
